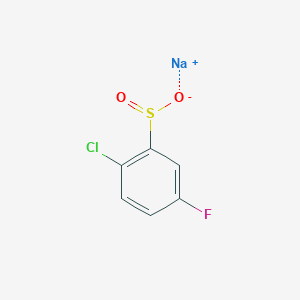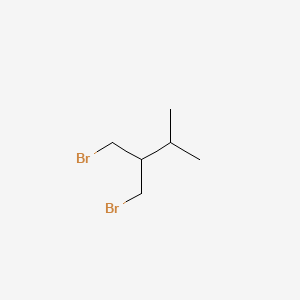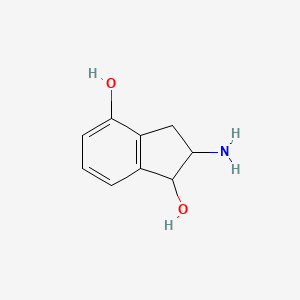
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an ester functional group attached to a prop-2-ynoate moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate typically involves the esterification of 3-(3-methylcyclohexyl)prop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia (NH3) or primary amines in an organic solvent.
Major Products Formed
Oxidation: 3-(3-methylcyclohexyl)prop-2-ynoic acid.
Reduction: Methyl 3-(3-methylcyclohexyl)propanoate.
Substitution: Methyl 3-(3-methylcyclohexyl)prop-2-ynamide.
Applications De Recherche Scientifique
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving esterification and alkyne chemistry.
Biology: The compound is used in biochemical assays to study enzyme-catalyzed reactions involving esters and alkynes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-methylcyclohexyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in biochemical assays, the ester functional group may be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl prop-2-ynoate: A simpler ester with an alkyne group, used in similar chemical reactions but lacks the cyclohexyl ring.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a phenyl ring instead of a cyclohexyl ring, leading to different reactivity and applications.
Uniqueness
Methyl 3-(3-methylcyclohexyl)prop-2-ynoate is unique due to the presence of both a cyclohexyl ring and an alkyne group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
methyl 3-(3-methylcyclohexyl)prop-2-ynoate |
InChI |
InChI=1S/C11H16O2/c1-9-4-3-5-10(8-9)6-7-11(12)13-2/h9-10H,3-5,8H2,1-2H3 |
Clé InChI |
BCRINIQLIIJGCR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)


![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)


![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)

![1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207950.png)


